

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Padsevonil

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Padsevonil (UCB-0942) is a novel antiepileptic drug candidate rationally designed with a dual mechanism of action, targeting both presynaptic and postsynaptic sites. It exhibits high binding affinity for all three isoforms of the synaptic vesicle glycoprotein 2 (SV2A, SV2B, and SV2C) and acts as a positive allosteric modulator and partial agonist at the benzodiazepine site of the GABA-A receptor.[1][2][3] This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathway of **Padsevonil**, including experimental protocols and characterization data. Furthermore, it elucidates the signaling pathways through which **Padsevonil** exerts its therapeutic effects.

Chemical Structure

Padsevonil is chemically known as (4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazol-5-yl]methyl]pyrrolidin-2-one.[6] The molecule possesses a chiral center at the C4 position of the pyrrolidinone ring, with the (R)-enantiomer being the active stereoisomer. Its chemical structure combines a substituted pyrrolidinone moiety with a novel imidazo[2,1-b][4][5]thiadiazole heterocyclic system.

Table 1: Chemical and Physical Properties of Padsevonil



Property	Value	
IUPAC Name	(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2- (methoxymethyl)-6-(trifluoromethyl)imidazo[2,1- b][4][5]thiadiazol-5-yl]methyl]pyrrolidin-2-one	
Molecular Formula	C14H14CIF5N4O2S	
Molecular Weight	432.80 g/mol	
CAS Number	1294000-61-5	
Appearance	White to off-white solid	
SMILES	O=C1N(CC2=C(C(F) (F)F)N=C3SC(COC)=NN32)CINVALID-LINK C1	

Synthesis of Padsevonil

The synthesis of **Padsevonil** can be achieved through a multi-step process as outlined in the patent literature, primarily attributed to Quesnel et al.[7] The overall synthetic strategy involves the preparation of two key intermediates: the chiral pyrrolidinone derivative, (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one, and the heterocyclic aldehyde, 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde. These intermediates are then coupled to yield the final product.

Synthesis of Key Intermediates

2.1.1. Synthesis of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (Intermediate 1)

A detailed experimental protocol for the synthesis of this chiral intermediate is not readily available in the public domain. However, synthetic routes to similar 4-substituted pyrrolidinone structures often involve asymmetric synthesis or chiral resolution techniques starting from precursors like glutamic acid or other chiral pool materials.[8][9][10][11]

2.1.2. Synthesis of 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde (Intermediate 2)



The synthesis of this heterocyclic aldehyde involves the construction of the imidazo[2,1-b][4] [5]thiadiazole ring system. This is typically achieved through the condensation of a substituted 2-amino-1,3,4-thiadiazole with an α -haloketone, followed by functional group manipulations to introduce the methoxymethyl and trifluoromethyl groups, and subsequent formylation to yield the aldehyde.[12][13][14][15]

Final Assembly of Padsevonil

The final step in the synthesis of **Padsevonil** is the reductive amination between the chiral pyrrolidinone intermediate 1 and the heterocyclic aldehyde intermediate 2.

Experimental Protocol: Reductive Amination

To a solution of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (1) and 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde (2) in a suitable solvent such as dichloromethane or dichloroethane, a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **Padsevonil**.

Note: The specific quantities of reagents, reaction times, and purification details would be outlined in the specific patent (WO 2011/113823 A1), which is not fully accessible in the provided search results.

Characterization Data

Table 2: Analytical Data for Padsevonil



Analysis	Data	
¹H NMR	Data not available in search results.	
¹³ C NMR	Data not available in search results.	
Mass Spec (HRMS)	Data not available in search results.	
HPLC Purity	>99%	

The detailed NMR and mass spectrometry data are typically found in the supplementary information of publications or the experimental sections of patents, which were not fully retrieved in the search.

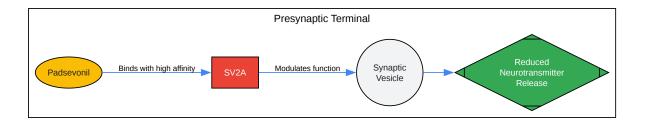
Signaling Pathways and Mechanism of Action

Padsevonil's unique pharmacological profile stems from its dual action on two key targets in the central nervous system: synaptic vesicle glycoprotein 2A (SV2A) and the GABA-A receptor. [1][2][3][4][16]

Interaction with Synaptic Vesicle Glycoprotein 2A (SV2A)

Padsevonil binds with high affinity to all three isoforms of SV2 (A, B, and C), with a particularly high affinity for SV2A.[17][18] SV2A is a transmembrane protein located on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release. The binding of **Padsevonil** to SV2A is thought to modulate the function of the protein, leading to a reduction in presynaptic neurotransmitter release, particularly during periods of excessive neuronal activity, thereby contributing to its anticonvulsant effects.[5][16]





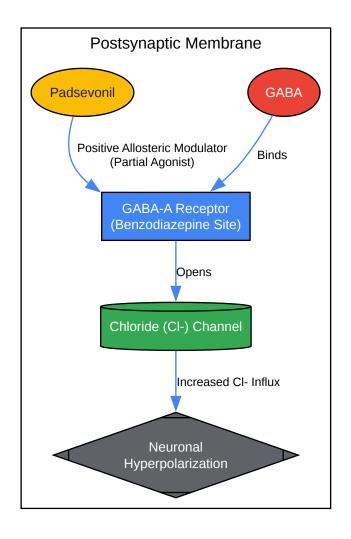
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Caption: Padsevonil's interaction with the presynaptic protein SV2A.

Modulation of the GABA-A Receptor

Padsevonil also acts as a positive allosteric modulator and partial agonist at the benzodiazepine site of the GABA-A receptor.[19][20][21][22] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. By binding to the benzodiazepine site, **Padsevonil** enhances the effect of GABA, leading to increased chloride influx and a potentiation of inhibitory neurotransmission.[3][19] This action contributes to the overall reduction in neuronal excitability and seizure suppression.





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Caption: Padsevonil's modulation of the postsynaptic GABA-A receptor.

Quantitative Data

Table 3: In Vitro Binding Affinities and In Vivo Efficacy of Padsevonil



Target	Parameter	Value	Reference
Human SV2A	pKi	8.5	[3]
Human SV2B	pKi	7.9	[1]
Human SV2C	pKi	8.5	[1]
Rat GABA-A Receptor $(\alpha 1\beta 2\gamma 2)$	pIC50	≤6.1	[16]
Recombinant Human GABA-A Receptor (α1β2γ2)	EC₅₀ (GABA potentiation)	138 nM	[3][19]
Native Rat GABA-A Receptors	EC₅₀ (GABA potentiation)	208 nM	[23]
In Vivo SV2A Occupancy (mice)	ED50	0.2 mg/kg	[1]
In Vivo Benzodiazepine Site Occupancy (mice)	ED50	36 mg/kg	[1]
Anticonvulsant effect (6Hz seizure model, mice)	ED50	0.16 mg/kg	[23]
Anticonvulsant effect (acoustic seizure model, mice)	ED50	0.17 mg/kg	[6]
Anticonvulsant effect (pilocarpine-induced seizures, mice)	ED50	0.19 mg/kg	[23]

Conclusion

Padsevonil represents a significant advancement in the rational design of antiepileptic drugs, featuring a unique dual mechanism of action that targets both presynaptic and postsynaptic mechanisms of neuronal hyperexcitability. Its complex chemical structure is assembled through



a convergent synthetic route, culminating in the coupling of two key intermediates. The high-affinity binding to SV2A and positive allosteric modulation of the GABA-A receptor provide a synergistic approach to seizure control. Further elucidation of the detailed synthetic protocols and comprehensive characterization data will be crucial for its continued development and potential clinical application. The information presented in this guide offers a solid foundation for researchers and professionals in the field of drug discovery and development.

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